![molecular formula C13H7Cl2N3O B2739181 2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 891764-37-7](/img/structure/B2739181.png)

2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

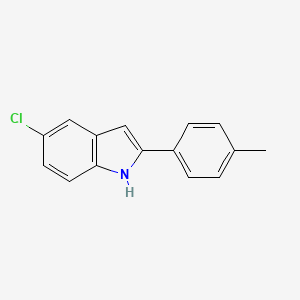

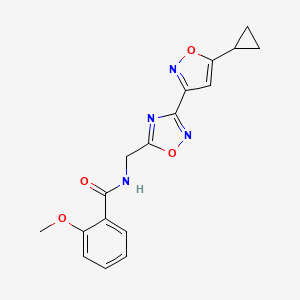

“2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines . It is a derivative of imidazo[1,2-a]pyridine . This compound has been studied for its catalytic activities, particularly in the oxidation of catechol to o-quinone .

Synthesis Analysis

The synthesis of this compound involves the use of 2-phenylimidazo[1,2-a]pyridine as a precursor . The reaction conditions and the specific process of synthesis are not detailed in the available literature.Molecular Structure Analysis

The molecular structure of “2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” is characterized by the presence of an imidazo[1,2-a]pyrimidine core with a dichlorophenyl group at the 2-position and a carbaldehyde group at the 3-position . The molecular formula of this compound is C12H7Cl2N3 .Chemical Reactions Analysis

This compound has been studied for its role as a ligand in the formation of copper(II)-ligand complexes . These complexes have been found to possess excellent catalytic activities for the oxidation of catechol to o-quinone .Aplicaciones Científicas De Investigación

Catalysis in Catechol Oxidation

Background: Catecholase is an enzyme that catalyzes the oxidation of catechol to o-quinone. Researchers have sought new catalysts for this reaction, and imidazo[1,2-a]pyridine derivatives have emerged as promising candidates.

Research Findings: In a recent study , ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized. These ligands formed complexes in situ with copper (II) salts (Cu(CH3COO)2, CuSO4, Cu(NO3)2, and CuCl2). The kinetics of the reaction were monitored using a UV-Vis spectrophotometer.

Antitubercular Activity

Background: Tuberculosis (TB) remains a global health challenge. Novel compounds with antitubercular properties are actively explored.

Research Findings: A derivative of imidazo[1,2-a]pyrimidine showed promising results in a TB mouse model . Treatment with this compound led to significant reductions in bacterial load. Further investigations are ongoing to harness its potential as an antitubercular agent.

Molecular Structure Optimization

Background: Understanding the molecular structure of compounds is crucial for designing effective drugs.

Research Findings: Researchers optimized the molecular structure of imidazo[1,2-a]pyrimidine derivatives using quantum chemical methods . These studies provide insights into the compound’s electronic properties, which can guide drug design efforts.

Propiedades

IUPAC Name |

2-(3,4-dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3O/c14-9-3-2-8(6-10(9)15)12-11(7-19)18-5-1-4-16-13(18)17-12/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWLNIBWWVSPQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(N=C2N=C1)C3=CC(=C(C=C3)Cl)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-7-(3-methylbutyl)-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2739106.png)

![3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2739107.png)

![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol hydrochloride](/img/structure/B2739109.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2739113.png)

![4-(N,N-diisobutylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2739116.png)

![N-[2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2739117.png)

![N-(3-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2739119.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2739120.png)

![1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-N-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2739121.png)